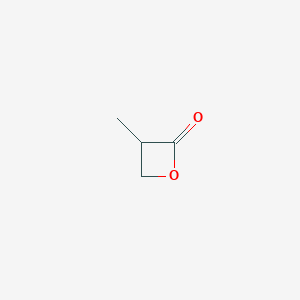

3-Methyloxetan-2-one

Description

Contextualization within β-Lactone Chemical Space

3-Methyloxetan-2-one, also known as α-methyl-β-propiolactone, is a prominent member of the β-lactone family. nih.gov Lactones are cyclic esters, and the "β" designation indicates a four-membered ring structure. wikipedia.org This class of compounds is characterized by a high degree of ring strain, which renders them highly reactive and thus valuable as synthetic intermediates. foster77.co.ukresearchgate.netrsc.org

The β-lactone core is a recurring motif in a diverse array of natural products exhibiting potent biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netrsc.orgmcmaster.ca This has spurred significant interest in the synthesis and derivatization of β-lactones to develop new therapeutic agents. researchgate.netrsc.org The reactivity of the β-lactone ring allows for various chemical transformations, making it a versatile building block in the construction of complex molecular architectures. mcmaster.casolubilityofthings.com

Significance as a Strained Heterocyclic Ring System

The defining characteristic of this compound is its four-membered oxetane (B1205548) ring, which is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. researchgate.netnih.govfrontiersin.org This ring strain is a critical factor driving the compound's reactivity, particularly in ring-opening reactions. nih.govnih.gov The strain energy of the β-lactone ring is substantial, estimated to be around 22.8 kcal/mol. nih.gov

This inherent strain makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to the cleavage of the ester bond and the opening of the ring. solubilityofthings.com This reactivity is a cornerstone of its utility in chemical synthesis. While the strain can be associated with instability, many strained molecules can be perfectly stable yet highly reactive in specific, "designed" reactions. nih.govfrontiersin.org The presence of the methyl group at the 3-position can also influence its chemical behavior and stability. solubilityofthings.com

Contemporary Research Trajectories and Relevance in Organic Synthesis and Polymer Science

The unique reactivity of this compound has positioned it at the forefront of several contemporary research areas, most notably in organic synthesis and polymer science.

In organic synthesis , this compound serves as a versatile precursor for a variety of functionalized molecules. mcmaster.casolubilityofthings.com Its ring-opening reactions provide access to β-hydroxy carboxylic acid derivatives, which are important chiral building blocks. The ability to control the stereochemistry of these reactions is a significant area of research. mcmaster.ca Furthermore, the development of new catalytic methods for the synthesis of β-lactones, including this compound, remains an active field of investigation. nih.govacs.org

In polymer science , this compound is a key monomer in the production of biodegradable polyesters through ring-opening polymerization (ROP). solubilityofthings.comwikipedia.org This process is catalyzed by a variety of systems, including organocatalysts, to produce poly(3-hydroxybutyrate) (PHB) and its copolymers. wikipedia.orgrsc.org These polymers are of great interest as sustainable alternatives to conventional plastics. Research is focused on developing more efficient and selective catalysts to control the polymerization process and tailor the properties of the resulting polymers for various applications, such as in packaging and biomedical devices. scihorizon.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6O2 |

| Molecular Weight | 86.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1823-54-7 |

| Data sourced from PubChem nih.gov |

Interactive Data Table: Key Research Applications of this compound

| Research Area | Application | Key Findings |

| Organic Synthesis | Building Block | Versatile precursor for β-hydroxy carboxylic acid derivatives through ring-opening reactions. mcmaster.casolubilityofthings.com |

| Polymer Science | Monomer | Used in ring-opening polymerization to produce biodegradable polyesters like PHB. solubilityofthings.comwikipedia.org |

| Catalysis | Substrate | Development of new catalysts for its efficient and stereoselective synthesis and polymerization. nih.govrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBXFCLDEATPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436759 | |

| Record name | 2-oxetanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-54-7 | |

| Record name | 2-oxetanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyloxetan 2 One and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like 3-methyloxetan-2-one. Various strategies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation of prochiral precursors represents a powerful and atom-economical method for establishing stereocenters. The hydrogenation of diketene (B1670635) is a notable route to optically active 4-methyloxetan-2-one (β-butyrolactone). wikipedia.orgresearchgate.net The use of ruthenium catalysts bearing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has proven highly effective. For instance, the hydrogenation of diketene catalyzed by a Ru-BINAP complex can yield (R)-4-methyloxetan-2-one with up to 92% enantiomeric excess (e.e.) and 97% selectivity. researchgate.net This method is significant for producing biodegradable polymers derived from (R)-3-hydroxybutyric acid.

Similarly, iridium complexes with chiral ligands have been successfully employed in the asymmetric hydrogenation of various ketoesters to produce chiral lactones with excellent yields and enantioselectivities. rsc.org The dynamic kinetic resolution (DKR) of α-keto esters via asymmetric transfer hydrogenation using ruthenium catalysts has also been demonstrated to produce densely functionalized γ-butyrolactones with three contiguous stereocenters. nih.gov

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. One approach involves the use of a thiazolidinethione chiral auxiliary to control the stereochemistry of β-lactones through an asymmetric aldol (B89426) condensation. researchgate.net This method aims to overcome limitations of other strategies, such as narrow substrate scope and variable yields. researchgate.net

Another strategy employs chiral N-acetyl and N-propionyl thiazolidinethiones in Evans-type aldol condensations, which proceed with high diastereoselectivity, providing a pathway to optically active cis-1,2-disubstituted and C4-monosubstituted β-lactones. mcmaster.ca

Catalytic Asymmetric Lactonization

Catalytic asymmetric lactonization involves the direct cyclization of a precursor to form the β-lactone ring under the influence of a chiral catalyst. Lewis base catalysis has been a prominent strategy in this area. rsc.org For example, cinchona alkaloids can catalyze the [2+2] cycloaddition of ketenes with aldehydes to form β-lactones with high enantioselectivity. pitt.edu This reaction is proposed to proceed through the formation of a chiral ammonium (B1175870) enolate intermediate. rsc.org

Isothiourea catalysts have also been used for the enantioselective [2+2] cycloaddition of C(1)-ammonium enolates with pyrazol-4,5-diones to construct spirocyclic β-lactones, albeit with modest diastereocontrol that can be improved in subsequent steps. nih.gov Furthermore, the tandem Mukaiyama aldol-lactonization reaction has been utilized for the synthesis of optically active β-lactones, demonstrating high internal and relative stereoselectivity. ethz.ch

Biocatalytic and Enzymatic Pathways to β-Lactones

Nature has evolved sophisticated enzymatic machinery for the synthesis of complex molecules, including β-lactones. Understanding and harnessing these biological pathways offer a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.gov

ATP-Dependent Synthetases in β-Lactone Biosynthesis

A significant discovery in the biosynthesis of β-lactones was the identification of ATP-dependent synthetases. researchgate.netnih.govrsc.org The enzyme OleC, initially found in the olefin biosynthesis pathway in bacteria, was identified as the first β-lactone synthetase. acs.orgresearchgate.net OleC catalyzes the ATP-dependent conversion of β-hydroxy acids into β-lactones. acs.orgresearchgate.net This enzyme is part of a four-gene cluster (oleABCD) and its homologs have been found in gene clusters responsible for producing β-lactone natural products, suggesting a common biosynthetic mechanism. acs.org

The OleC-like enzymes belong to the ANL (Acyl-CoA synthetase, Nonribosomal peptide synthase adenylation domains, and Luciferase) superfamily, which conserves the mechanism of carboxylic acid activation by AMP. rsc.org This enzymatic strategy provides a direct route to the strained four-membered ring of β-lactones.

Intramolecular Cyclization Mechanisms in Natural Product Biosynthesis

Besides ATP-dependent synthetases, nature employs other intramolecular cyclization strategies to form β-lactone rings. researchgate.net In the biosynthesis of the antibiotic obafluorin (B1677078), a non-ribosomal peptide synthetase (NRPS) is involved. wustl.eduwustl.edu The enzyme ObiF, a component of this NRPS, performs the critical cyclization step to form the β-lactone ring from a β-hydroxy-thioester intermediate. researchgate.netwustl.edu The biosynthesis of obafluorin has been reconstituted in vitro using five enzymes (ObiL, G, H, F, and D). wustl.eduwustl.edu

Other enzymatic mechanisms for β-lactone formation include:

Intramolecular cyclization from a seven-membered ring, as seen in vibralactone (B1257129) biosynthesis. researchgate.net

Tandem aldol-lactonization to form a γ-lactam-β-lactone structure in salinosporamide A biosynthesis. researchgate.net

Thioesterase-mediated cyclization during the release from NRPS assembly lines. researchgate.netnih.gov

These diverse enzymatic strategies highlight the various evolutionary solutions nature has devised to construct the reactive β-lactone scaffold, providing a rich source of inspiration for the development of novel biocatalytic processes.

Intramolecular Cyclization Strategies for Oxetane (B1205548) Ring Formation

The formation of the strained four-membered oxetane ring presents a significant synthetic challenge. The kinetics for the cyclization to create these saturated ethers are notably slower compared to the formation of their three-, five-, or six-membered counterparts. acs.org Consequently, synthetic strategies often necessitate the use of highly reactive anions and effective leaving groups to achieve viable yields of oxetane derivatives from their acyclic precursors. acs.org

C-O Bond Forming Cyclizations

The direct formation of the carbon-oxygen bond is a primary and widely employed strategy for constructing the oxetane-2-one ring. This approach typically involves the intramolecular cyclization of a β-hydroxy carboxylic acid or its derivatives.

One common method is the lactonization of a β-hydroxy acid derivative. For instance, the mercury(II)-promoted lactonization of a β-hydroxy thiopyridyl ester has been used to prepare cis-3-methyl-4-decyloxetan-2-one in high yield. mcmaster.ca This method falls under the category of lactonization via oxygen-acyl bond formation, directly yielding the oxetan-2-one structure. mcmaster.ca Another approach involves the acid-catalyzed intramolecular esterification of a precursor like 3-(hydroxymethyl)-3-methyloxetane-2-carboxylic acid, which cyclizes under reduced pressure to form the lactone ring.

Iodine-mediated cyclization represents another effective C-O bond formation technique. In a process involving Michael adducts of malonates, an iodine-mediated reaction conducted in an open-air system with water can lead to the formation of oxetanes as the major product. acs.org A proposed radical mechanism involves the formation of an iodoperoxide intermediate, which then cyclizes to form the C–O bond, ultimately yielding the oxetane structure after subsequent steps. acs.org Palladium-catalyzed cyclization-oxidation sequences have also been developed, providing evidence for an S(N)2-type C-O bond formation mechanism. nih.gov

A variety of reagents and conditions can be employed for these cyclizations, as summarized in the table below.

| Precursor Type | Reagent/Catalyst | Conditions | Product Type | Reference |

| β-Hydroxy Thiopyridyl Ester | Mercury(II) | Not specified | cis-Disubstituted Oxetan-2-one | mcmaster.ca |

| 3-(Hydroxymethyl)-3-methyloxetane-2-carboxylic acid | Acid Catalyst | Reduced Pressure | Oxetan-2-one | |

| Michael Adduct of Malonate | I₂, Na₂CO₃, SiO₂ | Open-air, Water | Functionalized Oxetane | acs.org |

| Acyclic Precursor | Palladium Catalyst | Oxidation | Bicyclic Oxetane | nih.gov |

C-C Bond Forming Cyclizations

While less common for the synthesis of simple oxetanes, C-C bond forming cyclizations offer alternative pathways to complex heterocyclic frameworks that may incorporate the oxetane motif. These methods are fundamental in synthetic organic chemistry for elaborating carbon skeletons. For instance, iron(III) catalysts have been shown to mediate highly stereoselective C-C bond-forming cyclization cascades to produce spirocyclic bis-heterocycles. nih.gov Another strategy involves the mild, electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, and PhSeBr to generate 3,4-disubstituted 2H-benzopyrans, which are structurally related to oxetanes. organic-chemistry.org Although not leading directly to this compound, these methods highlight the potential of C-C bond formation in constructing strained ring systems.

Application of Williamson Ether Synthesis in Ring Closure

The Williamson ether synthesis is a traditional and robust method for forming the oxetane ring via an intramolecular C-O bond formation. rsc.org This S(N)2 reaction involves a deprotonated alcohol (alkoxide) attacking an alkyl halide within the same molecule to close the ring. acs.org

This strategy typically requires a 1,3-halohydrin or a related substrate with a leaving group (e.g., tosylate, mesylate) at one end and a hydroxyl group at the other. acs.org A strong base is used to deprotonate the hydroxyl group, creating a nucleophilic alkoxide that displaces the leaving group. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used bases for this purpose. acs.org For example, the treatment of a 1,3-diol precursor, after selective tosylation of the primary alcohol, with KOtBu can afford the corresponding oxetane in good yield. acs.org Similarly, NaH in a solvent like tetrahydrofuran (B95107) (THF) has been effectively used to achieve intramolecular cyclization with complete inversion of stereochemistry at the carbon bearing the leaving group. acs.org

The table below summarizes typical conditions for Williamson ether synthesis in oxetane formation.

| Substrate | Base | Leaving Group | Solvent | Yield | Reference |

| 1,3-Halohydrin | KOH | Halide | Not specified | 79-89% ee | acs.org |

| Tosylated 1,3-Diol | KOtBu | Tosylate | Not specified | Good | acs.org |

| Mesylated 1,3-Diol | NaH | Mesylate | THF | 84% | acs.org |

| Tosylated Diol | NaH | Tosylate | Not specified | 62% | acs.org |

Synthetic Transformations for Functionalized this compound Derivatives

Once the oxetane core is established, further diversification can be achieved through various synthetic transformations. These reactions allow for the introduction of a wide range of functional groups onto the ring or its side chains, enabling the creation of a library of derivatives.

Substitution Reactions on Ring or Side Chains

Functionalization of oxetane derivatives can be achieved through substitution reactions. For example, 3-methyloxetan-3-ol (B170169) can be converted to its tosylate derivative, which then serves as a substrate for nucleophilic substitution. Reaction with lithium acetylide at low temperatures (-78°C) allows for the introduction of an ethynyl (B1212043) group at the 3-position, yielding 3-ethynyl-3-methyloxetane.

Another powerful technique is directed ortho-metalation (DoM), which involves the deprotonation of an aromatic ring adjacent to a directing group, followed by quenching with an electrophile. rsc.org The oxetane ring itself can act as a directing metalation group. For instance, a 3-pyridyl-substituted oxetane can undergo regioselective lithiation at the C-4 position of the pyridine (B92270) ring using n-butyllithium, allowing for the introduction of various electrophiles at that site. rsc.orgrsc.org

The table below details examples of substitution reactions on oxetane derivatives.

| Oxetane Substrate | Reagent(s) | Reaction Type | Product | Reference |

| 3-Methyl-3-(tosyloxy)oxetane | Lithium Acetylide, THF | Nucleophilic Substitution | 3-Ethynyl-3-methyloxetane | |

| 3-(Pyridin-3-yl)oxetane | 1. n-BuLi 2. Electrophile (E) | Directed ortho-Metalation | 3-(4-E-Pyridin-3-yl)oxetane | rsc.org |

| Bromide on Oxetane Side Chain | Benzoic Acid, then Hydrolysis | Nucleophilic Substitution | Alcohol-functionalized Side Chain | chemrxiv.org |

| Bromide on Oxetane Side Chain | NaN₃, PPh₃, H₂O | Staudinger Reaction | Amine-functionalized Side Chain | chemrxiv.org |

Functional Group Interconversions for Oxetane Derivatization

Functional group interconversions (FGIs) are essential for modifying existing functionalities on oxetane derivatives without altering the core ring structure. vanderbilt.edu The stability of the oxetane ring under many common reaction conditions, particularly basic and weakly acidic environments, allows for a broad range of transformations. chemrxiv.orgutexas.edu

Key FGIs for oxetane derivatization include:

Ester Hydrolysis: Esters on oxetane side chains can be hydrolyzed to the corresponding carboxylic acids, typically under basic conditions to avoid ring-opening, which can occur in strong acids. chemrxiv.org

Reduction: Ester groups can be reduced to primary alcohols. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cause decomposition at higher temperatures, the reaction proceeds successfully at lower temperatures (e.g., -30 to -10 °C). chemrxiv.org

Oxidation: Alcohols can be oxidized to aldehydes or carboxylic acids. chemrxiv.org

Deoxyfluorination: The conversion of hydroxyl or carbonyl groups to fluorinated counterparts is a valuable strategy. For example, an aldehyde on an oxetane side chain can undergo deoxofluorination to yield a difluoromethyl (CHF₂) group. chemrxiv.org

These transformations provide access to key building blocks like amines, carboxylic acids, alcohols, and aldehydes, which are valuable for further synthetic applications. chemrxiv.org

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Ester | LiAlH₄ | Primary Alcohol | chemrxiv.org |

| Ester | Basic Conditions (e.g., NaOH) | Carboxylic Acid | chemrxiv.org |

| Primary Alcohol | Oxidation reagents | Carboxylic Acid | chemrxiv.org |

| Aldehyde | Deoxofluorinating agent | Difluoromethyl (CHF₂) | chemrxiv.org |

| Alcohol | MsCl, Et₃N | Mesylate | chemrxiv.org |

| Alcohol | TsCl, pyr | Tosylate | ub.edu |

Mechanistic Investigations of 3 Methyloxetan 2 One Reactivity

Ring-Opening Reactions: Mechanistic Nuances and Regio/Stereoselectivity

Ring-opening reactions are a hallmark of oxetane (B1205548) chemistry, driven by the relief of ring strain. acs.org For 3-methyloxetan-2-one, which is a β-propiolactone derivative, the mode of ring-opening is critically dependent on the nature of the attacking species and the reaction conditions. The presence of both an ether linkage and a carbonyl group within the strained ring provides two potential sites for nucleophilic attack: the carbonyl carbon (C2) and the methylene (B1212753) carbon of the ether linkage (C4).

In nucleophilic ring-opening reactions of β-lactones, the attacking nucleophile typically targets the electrophilic carbonyl carbon (C2), leading to an acyl-oxygen bond cleavage. However, attack at the β-carbon (C4), resulting in an alkyl-oxygen bond cleavage, is also possible. The regioselectivity of this process is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern on the lactone ring.

For this compound, the methyl group at the C3 position exerts steric hindrance that can influence the approach of the nucleophile. vulcanchem.com Generally, nucleophilic attack on β-lactones preferentially occurs at the carbonyl carbon (C2). For instance, studies on similar β-lactones derived from amino acids like L-serine and L-threonine show that nucleophiles attack the C2 position. However, significant steric hindrance, such as the additional methyl group in the threonine-derived lactone, can impede attack at the adjacent C4 position. mcmaster.ca In the case of this compound, the methyl group at C3 sterically shields the C2 and C4 positions to some extent, but the primary site of attack for many nucleophiles remains the highly electrophilic carbonyl carbon. This leads to the formation of β-substituted propionic acid derivatives. The reaction proceeds through a tetrahedral intermediate, followed by ring opening.

The inherent strain of the oxetane ring facilitates these openings with various nucleophiles, including organometallic reagents. acs.org For example, the reaction of unsubstituted oxetane with Grignard reagents or organolithium compounds results in ring-opening to form primary alcohols. acs.org While specific studies on this compound with these strong nucleophiles are sparse in the provided context, the general reactivity pattern suggests that attack would occur, with the regioselectivity being a key question. A direct competition study between 4-methyloxetan-2-one and N-activated β-lactams for acylating holo-Acyl Carrier Proteins (ACPs) revealed that the β-lactone is a competent acylating agent, implying nucleophilic attack by the phosphopantetheine-thiol of the ACP. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of β-Lactones

| Lactone Structure | Nucleophile | Predominant Site of Attack | Product Type | Reference |

| Unsubstituted β-Propiolactone | Basic Hydrolysis | C2 (Acyl Carbon) | 3-Hydroxypropanoic acid | mcmaster.ca |

| 4-Methyloxetan-2-one | Phosphopantetheine-thiol | C2 (Acyl Carbon) | Acyl-ACP thioester | nih.gov |

| N-(Benzyloxycarbonyl)-L-serine β-lactone | Water | C2 (Acyl Carbon) | N-Cbz-L-serine | mcmaster.ca |

| N-(Benzyloxycarbonyl)-L-threonine β-lactone | Water | C2 (Acyl Carbon) | N-Cbz-L-threonine | mcmaster.ca |

The reactivity of the oxetane ring can be significantly enhanced by the coordination of an electrophile or a Lewis acid to the ring's oxygen atom or the carbonyl oxygen. acs.org This coordination polarizes the C-O bonds, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. The activation of the oxetane ring by Lewis acids is a common strategy to promote ring-opening reactions that might otherwise require harsh conditions. ethz.chacs.org

In the context of β-lactones, Lewis acids can activate the carbonyl group, facilitating attack at the C2 position. Alternatively, they can coordinate to the ether oxygen, promoting cleavage of the C4-O bond. The outcome often depends on the specific Lewis acid and nucleophile used. For example, in the ring-opening of 4-(3-benzyloxypropyl)-2-oxetanone, the choice of Lewis acid dictates the product: boron trifluoride etherate leads to a tetrahydrofuran (B95107) with a 2-benzylester substituent, whereas titanium tetrachloride results in a 2-acetic acid-substituted tetrahydrofuran. mcmaster.ca

These Lewis acid-promoted reactions are crucial in synthesis. For instance, the asymmetric acyl halide-aldehyde cyclocondensation (AAC) reaction to form β-lactones can be catalyzed by aluminum-triamine complexes, which act as Lewis acids. pitt.edu Furthermore, intramolecular nucleophilic attacks to form new ring systems can be promoted by Lewis acids like tin tetrachloride. mcmaster.ca The concerns about the chemical stability of oxetanes, particularly under acidic conditions, stem from this propensity for acid-catalyzed ring-opening. ethz.ch However, substitution at the 3-position, as in this compound, can increase stability by sterically hindering the approach of nucleophiles to the activated complex. ethz.ch

Catalytic methods for ring-opening provide efficient and often stereoselective pathways to functionalized products. These processes can involve transition metals, organocatalysts, or enzymes. The catalytic ring-opening polymerization (ROP) of lactones, including β-lactones, is a prominent example, leading to the formation of polyesters. vulcanchem.comrsc.org

For substituted oxetanes, enantioselective ring-opening catalyzed by chiral phosphoric acids has been reported, allowing the generation of products with tertiary or quaternary chiral centers with high enantioselectivity. acs.org Similarly, metal-catalyzed ring-opening polymerizations of functional β-lactones have been developed using catalysts based on yttrium or zinc. rsc.org These polymerizations proceed via a coordination-insertion mechanism, where the catalyst activates the monomer towards nucleophilic attack by the growing polymer chain.

While direct examples for this compound are limited in the search results, the principles derived from similar systems are applicable. The anionic ring-opening polymerization of oxetanes bearing hydroxyl groups, such as (3-methyl-3-hydroxymethyl)oxetane, can be catalyzed by potassium tert-butoxide in the presence of a crown ether, demonstrating that the 3-methyl substituent is compatible with such catalytic processes. researchgate.net

Electrophilic and Lewis Acid-Mediated Ring-Opening

Intramolecular Rearrangement Processes

Beyond simple ring-opening, the strained ring of this compound can undergo various intramolecular rearrangements, leading to the formation of new cyclic structures. These reactions are often driven by the release of ring strain and can be initiated thermally, photochemically, or by catalysts.

Intramolecular rearrangements can lead to ring expansion, transforming the four-membered oxetane ring into a more stable five- or six-membered ring. Such reactions are known for oxetanes and their derivatives. researchgate.net For example, treatment of epoxides with certain reagents can induce a ring expansion to form oxetanes. vulcanchem.com Conversely, appropriately substituted oxetanes can rearrange to larger rings. Iron(III) has been shown to promote the ring expansion of certain β-lactones. mcmaster.ca The mechanism of these rearrangements often involves the initial cleavage of one of the ring bonds, followed by intramolecular attack and re-cyclization.

A specific and well-documented rearrangement involves spiro compounds derived from derivatives of this compound. The reaction of 4-[(Z)-ethylidene]-3-methyloxetan-2-one with monosubstituted diazo esters or ketones, catalyzed by metals like rhodium(II) acetate (B1210297), results in the diastereoselective formation of cyclopropanespiro-β-lactones. researchgate.netlookchem.commolaid.com This reaction is a notable example of a diastereoselective cyclopropanation. researchgate.netacs.org

These spiro compounds are themselves subject to interesting rearrangement reactions. The metal-promoted thermal rearrangement of these cyclopropanespiro-β-lactones is unusual because it yields pyranones. researchgate.netjst.go.jp This outcome contrasts with the typical thermal reactions of β-lactones, which often lead to decarboxylation, or the rearrangements of similar cyclopropanespiro-β-lactones derived from diketene (B1670635), which form furanones. researchgate.net This unique reactivity highlights how the specific substitution pattern on the original this compound framework directs the outcome of subsequent rearrangement reactions. The transformation from a spiro[2.3]hexane system to a six-membered pyrone ring constitutes a significant structural reorganization.

Table 2: Reactions and Rearrangements of 4-[(Z)-ethylidene]-3-methyloxetan-2-one Derivatives

| Reactant | Reagent/Catalyst | Intermediate/Product | Reaction Type | Reference |

| 4-[(Z)-ethylidene]-3-methyloxetan-2-one | Diazo esters/ketones, Rh₂(OAc)₄ | Cyclopropanespiro-β-lactones | Diastereoselective Cyclopropanation | researchgate.netmolaid.com |

| Cyclopropanespiro-β-lactone | Heat, Metal catalyst | Pyranones | Thermal Rearrangement/Ring Expansion | researchgate.netjst.go.jp |

Ring Expansion Reactions

Decarboxylation Mechanisms

The decarboxylation of β-lactones, such as this compound, is a significant thermal decomposition pathway. The thermal unimolecular decomposition of the isomeric β-butyrolactone (4-methyloxetan-2-one) has been shown to yield propene and carbon dioxide as the sole products in a homogeneous reaction. rsc.org This process is typically studied in the gas phase at elevated temperatures, for instance, between 209–250 °C. rsc.org The reaction is understood to proceed through a concerted mechanism involving a cyclic six-membered transition state, analogous to the well-known decarboxylation of β-keto acids. youtube.commasterorganicchemistry.com In this mechanism, the C-C bond between the carboxyl group and the ring is broken, while a C-O pi bond is formed, leading to the expulsion of CO2 and the formation of an olefin. masterorganicchemistry.com

This decarboxylation pathway is also relevant in industrial catalytic processes. kit.edu For example, in the methanol-to-olefins (MTO) process, lactones like this compound, formed from the coupling of ketenes and formaldehyde (B43269), have been identified as key intermediates. kit.edu Their subsequent decarboxylation provides a route to olefins such as propene, with computational studies suggesting that these decarboxylation pathways are as likely as previously proposed decarbonylation mechanisms. kit.edu

| Parameter | Value | Source |

| Products | Propene and Carbon Dioxide | rsc.org |

| Temperature Range | 209–250 °C | rsc.org |

| Activation Energy (Ea) | 163.4 ± 1.0 kJ mol⁻¹ | rsc.org |

| Pre-exponential Factor (log A) | 14.39 ± 0.10 s⁻¹ | rsc.org |

| Data derived from the thermal decomposition of the isomeric 4-methyloxetan-2-one. |

Radical-Mediated Transformations and Fragmentation

The reactivity of this compound extends to radical-mediated processes. While specific studies on the radicals of this compound are limited, extensive research on the closely related 2-methyloxetane (B110119) provides significant insight into the behavior of oxetanyl radicals. nih.govacs.org These radicals are typically formed via hydrogen abstraction from the oxetane ring. nih.gov Once formed, these carbon-centered radicals undergo a competition between unimolecular decomposition and reaction with oxidizing species like molecular oxygen. nih.govacs.org

The unimolecular decomposition of oxetanyl radicals proceeds primarily through ring-opening via the scission of either a C-O or C-C bond, leading to the formation of various smaller molecules and radical species. nih.govnsf.gov The specific products depend on the initial position of the radical on the oxetane ring. Computational and experimental studies on 2-methyloxetanyl radicals have identified several distinct decomposition pathways. nih.govacs.orgnsf.gov

For instance, the 2-methyloxetan-3-yl radical can undergo ring-opening through C-O bond scission, followed by hydrogen transfer and subsequent β-scission to yield butadiene and a hydroxyl radical. acs.org Other pathways for this same radical can produce acrolein and a methyl radical, or acetaldehyde (B116499) and a vinyl radical. acs.org Radicals at other positions lead to different fragmentation products, such as propene, ethene, and formaldehyde. nih.govnsf.gov

| Radical Isomer (from 2-methyloxetane) | Key Intermediate(s) | Primary Decomposition Products | Source(s) |

| R1 (2-methyloxetan-2-yl) | Butanal-3-yl | Propene + Formyl radical | nsf.gov |

| R2 (2-methyloxetan-3-yl) | But-2-en-3-oxy → But-2-en-1-ol-4-yl | Butadiene + Hydroxyl radical | acs.org |

| R3 (from methyl group H-abstraction) | 3-Butanone-1-yl | Ethene + Acetyl radical | nsf.gov |

| R4 (from C4 methylene H-abstraction) | Ring-opened isomers | Ethene + Vinoxy radical; Formaldehyde + Allyl radical | nsf.gov |

In the presence of an oxidizing species such as O₂, oxetanyl radicals can undergo reactions that lead to a different suite of products compared to unimolecular decomposition. nih.govacs.org The initial step is the addition of molecular oxygen to the carbon-centered radical, forming an oxetanylperoxy radical (ROȮ). nih.gov

These ROȮ radicals are key intermediates that can undergo further reactions. nih.gov One significant pathway is an isomerization reaction to form a hydroperoxy-substituted carbon-centered radical (Q̇OOH). nih.govacs.org These Q̇OOH radicals are themselves unstable and can decompose through various channels. Ring-opening reactions of these Q̇OOH intermediates can produce ketohydroperoxide species (e.g., performic acid) and dicarbonyl species (e.g., 3-oxobutanal). nih.govnsf.gov The formation of such oxygenated products, particularly ketohydroperoxides, can contribute to chain-branching reactions in oxidation environments. nsf.gov The entire reaction network, from the initial radical formation to the final products, can be complex and may exhibit stereochemical dependencies. acs.org

Polymerization Chemistry of 3 Methyloxetan 2 One

Ring-Opening Polymerization (ROP) Studies

The ring-opening polymerization (ROP) of 3-methyloxetan-2-one, also known as β-butyrolactone (β-BL), is a significant area of research for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester (B1180765). Various polymerization techniques have been explored to control the polymer's molecular weight, architecture, and stereochemistry.

Cationic Ring-Opening Polymerization (CROP) Mechanisms

Cationic ring-opening polymerization (CROP) of β-lactones like this compound can be initiated by protic acids or Lewis acids. However, this method often results in polymers with low molecular weight. nih.gov The mechanism involves the formation of a reactive cationic species that propagates the polymerization. wikipedia.org

The initiation of CROP typically begins with the protonation or coordination of a Lewis acid to the carbonyl oxygen of the this compound monomer. This activation makes the monomer susceptible to nucleophilic attack. wikipedia.orglibretexts.org In some cases, the formation of oxonium ylide intermediates has been proposed. These intermediates are formed through the reaction of the cyclic ether with a Lewis acid, which activates the C-O bond for subsequent ring-opening. researchgate.net While the direct observation of oxonium ylide intermediates in the CROP of this compound is not extensively documented, their involvement in the ring-opening of other cyclic ethers suggests a potential role. researchgate.netchim.itunige.ch The initiation process generates a carbocation that serves as the active center for polymer chain growth. wikipedia.orglibretexts.org

Propagation in CROP proceeds through the sequential addition of monomer units to the active cationic center at the end of the growing polymer chain. wikipedia.orgnumberanalytics.comntu.edu.sg The monomer attacks the electrophilic carbocation, leading to the ring-opening of the monomer and the regeneration of the cationic active site at the new chain end. The rate of propagation is influenced by factors such as the reactivity of the monomer, the nature of the initiator, the solvent, and the temperature. numberanalytics.comgoogle.com In some systems, particularly with initiators that lead to slow initiation, the polymerization may exhibit non-living characteristics, evidenced by a deviation from the linear relationship between the number-average molecular weight and monomer conversion. acs.org

Chain transfer and termination are significant side reactions in the CROP of β-lactones that can limit the final molecular weight of the polymer. numberanalytics.comgoogle.comgoogle.com

Chain transfer can occur through several mechanisms:

To monomer: The active center can be transferred to a monomer molecule, initiating a new polymer chain and terminating the growth of the original chain.

To polymer: The growing chain can react with another polymer chain, leading to branching.

To counterion: The counterion can react with the propagating cation, terminating the chain.

Termination reactions lead to the irreversible deactivation of the propagating center. numberanalytics.com This can happen through recombination with the counterion, reaction with impurities, or rearrangement of the active center to a non-propagating species. The prevalence of these side reactions often results in polymers with a broad molecular weight distribution and can lead to the formation of cyclic oligomers. acs.org

Propagation and Chain Growth Dynamics

Other ROP Modalities for β-Lactones (e.g., Anionic, Coordination Polymerization)

Besides CROP, anionic and coordination polymerization methods are widely employed for the ROP of β-lactones, often providing better control over the polymerization process.

Anionic Ring-Opening Polymerization (AROP) is initiated by nucleophiles such as alkoxides, carboxylates, or organometallic compounds. encyclopedia.pubresearchgate.netmdpi.com The mechanism can proceed via two main pathways depending on the nucleophile's strength and the reaction conditions: cleavage of the O-acyl bond or the O-alkyl bond. encyclopedia.pub AROP can produce high molecular weight PHB with a narrow molecular weight distribution, and the nature of the initiator can influence the end groups of the polymer chains. encyclopedia.pubresearchgate.netnih.gov

| Initiator Type | Mechanism/Key Features | Resulting Polymer Characteristics |

|---|---|---|

| Alkali Metal Alkoxides | Strong nucleophiles that typically lead to acyl-oxygen bond cleavage. encyclopedia.pub | Can produce polymers with hydroxyl end-groups. mdpi.com |

| Carboxylates | Weaker nucleophiles that often result in alkyl-oxygen bond cleavage. nih.govmdpi.com | Leads to carboxylate active centers. mdpi.com |

| Potassium Naphthalenide/18-crown-6 | Initiates via α-proton abstraction from the monomer, forming a crotonate species that initiates propagation. encyclopedia.pubresearchgate.net | High yields and narrow molecular mass distribution. encyclopedia.pub |

| Organocatalysts (e.g., TBD, DBU) | Can initiate polymerization through deprotonation of the β-lactone. researchgate.net | Efficient polymerization under mild conditions. researchgate.net |

Coordination Polymerization utilizes metal complexes as catalysts, offering excellent control over the stereochemistry of the resulting polymer. nih.govmdpi.com Catalysts based on metals like yttrium, zinc, tin, and aluminum have been successfully used to produce atactic, syndiotactic, or isotactic PHB. nih.govmdpi.comrsc.org The mechanism typically involves the coordination of the monomer to the metal center, followed by insertion into the metal-alkoxide bond. nih.gov This method is particularly valuable for producing stereoregular PHB, which can have improved material properties. mdpi.com

| Catalyst System | Stereoselectivity | Key Findings |

|---|---|---|

| Yttrium-based complexes | Can produce syndiotactic or atactic polymers depending on the ligand structure. mdpi.comrsc.org | The stereocontrol is influenced by non-covalent interactions between the monomer's side group and the catalyst's ligands. rsc.org |

| Chromium-based complexes | Can lead to the formation of isotactic PHB. mdpi.com | DFT modeling has been used to explain the stereoselectivity. mdpi.com |

| Zirconium-based complexes | Can initiate living polymerization. rsc.org | Produces PHB with narrow molecular weight distributions. rsc.org |

Polymerization of Substituted Oxetane (B1205548) Monomers

The principles of ring-opening polymerization extend to a variety of substituted oxetane monomers. The nature and position of the substituents on the oxetane ring significantly influence the monomer's reactivity and the properties of the resulting polymer. ecust.edu.cntandfonline.com For instance, the presence of electron-withdrawing or bulky substituents can affect the rate of polymerization and the polymer's final molecular weight. tandfonline.com Cationic polymerization of substituted oxetanes has been extensively studied, with research focusing on the effects of different initiators and reaction conditions. ecust.edu.cngoogle.comresearchgate.net The polymerization can proceed through either an active chain end mechanism or an activated monomer mechanism, especially when the monomer contains hydroxyl groups. researchgate.net

Catalyst Systems for this compound Polymerization

A diverse range of catalyst systems have been developed and investigated for the ROP of this compound, each offering distinct advantages in terms of activity, selectivity, and control over the resulting polymer's characteristics.

Lewis Acid Catalysts

Lewis acids play a crucial role as catalysts in the ring-opening polymerization of lactones. libretexts.org They function by accepting an electron pair, thereby activating the monomer towards nucleophilic attack. libretexts.org Various species can act as Lewis acids, including cations and molecules with an incomplete octet of electrons. libretexts.org

In the context of this compound polymerization, Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to be effective. researchgate.net The strong Lewis acid coordinates with the carbonyl group of the monomer, forming an active species that is then susceptible to attack by other monomers. researchgate.net Other metal-based Lewis acids, including those of aluminum, gallium, and indium, have also been utilized in polymerization reactions. researchgate.net For instance, a chiral aluminum complex has been used to facilitate the enantioselective reaction of ethenone to produce (S)-β-butyrolactone. wikipedia.org

Bifunctional organoboron catalysts have also been explored for the ROP of β-butyrolactone, offering a metal-free alternative. acs.orgacs.org These catalysts are designed to allow for systematic optimization of their catalytic activity through facile steric and electronic modifications. acs.orgacs.org The optimized organoboron catalysts have demonstrated high reactivity and polymer selectivity, with the ring-opening occurring at the alkyl-oxygen bond. acs.orgacs.org

The combination of simple Lewis acids like magnesium chloride (MgCl₂) with organobases such as 4-dimethylaminopyridine (B28879) (DMAP) can effectively mediate the ROP of various lactones, including β-butyrolactone. mdpi.com The choice of the Lewis acid in these dual catalyst systems can lead to monomer-selective ROP activity, enabling control over copolymer composition. mdpi.com

Table 1: Examples of Lewis Acid Catalysts in this compound Polymerization

| Catalyst System | Monomer | Key Features |

| Scandium triflate (Sc(OTf)₃) | ε-valerolactone and β-butyrolactone copolymerization | Strong Lewis acid that activates the carbonyl group. researchgate.net |

| Bifunctional organoboron catalysts | β-butyrolactone | Metal-free; tunable catalytic activity; high polymer selectivity. acs.orgacs.org |

| MgCl₂ / DMAP | rac-β-butyrolactone and other lactones | Dual catalyst system; monomer-selective ROP activity. mdpi.com |

| Chiral aluminum complex | Ethenone | Enantioselective synthesis of (S)-β-butyrolactone. wikipedia.org |

Organometallic Catalysts (e.g., Ruthenium Complexes)

Organometallic complexes, particularly those involving transition metals, have been extensively studied as catalysts for the ROP of this compound. nptel.ac.in These catalysts offer a high degree of control over the polymerization process, influencing the stereoregularity and molecular weight of the resulting PHB.

Ruthenium-based catalysts have shown significant promise. For example, the asymmetric hydrogenation of diketene (B1670635) catalyzed by a Ru(II)-BINAP complex is a highly efficient method for synthesizing optically active (R)- and (S)-3-methyloxetan-2-one. This method can achieve up to 97% selectivity and 92% enantiomeric excess. The resulting optically active monomer is a valuable precursor for producing stereoregular PHB. researchgate.net

Yttrium-based catalysts, particularly those with salan-type ligands, have been demonstrated to be highly effective for the ROP of racemic β-butyrolactone, producing syndiotactic-enriched PHB with narrow molecular weight distributions. frontiersin.orgacs.org An in-situ approach for generating these yttrium salan catalysts simplifies the process by avoiding the need for catalyst isolation. acs.org These catalysts have achieved record productivity and high isoselectivity in the ROP of β-BL. researchgate.net

Zinc-based catalysts are also noteworthy due to zinc being non-toxic, inexpensive, and non-redox-active. mdpi.com Thioether-amide ligand-type zinc complexes, in the presence of an alcohol co-catalyst, have been shown to be active in the ROP of racemic β-butyrolactone, yielding polymers with predetermined molecular weights and narrow polydispersities. mdpi.com

Table 2: Performance of Selected Organometallic Catalysts in this compound ROP

| Catalyst | Monomer | Resulting Polymer | Key Findings |

| Ru(II)-BINAP complex | Diketene | Optically active (R)- or (S)-3-methyloxetan-2-one | High selectivity (up to 97%) and enantiomeric excess (up to 92%). |

| Yttrium salan catalysts | rac-β-butyrolactone | Syndiotactic-enriched PHB | High productivity and isoselectivity. frontiersin.orgacs.orgresearchgate.net |

| Thioether-amide zinc complexes | rac-β-butyrolactone | PHB with controlled Mₙ and narrow PDI | Active in the presence of an alcohol co-catalyst. mdpi.com |

Superbase Catalysis and Frustrated Lewis Pairs in ROP

Organocatalysis, utilizing small organic molecules to catalyze reactions, has emerged as a powerful strategy for the polymerization of lactones, offering a metal-free alternative. acs.org Strong organobases, often referred to as superbases, have been successfully employed for the anionic ROP of β-butyrolactone. acs.org

Guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), amidines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazene bases like BEMP have been investigated as initiators for the polymerization of β-lactones. researchgate.netmdpi.comrsc.org These catalysts are effective under mild conditions. researchgate.net For instance, TBD and the phosphazene BEMP can catalyze the ROP of β-butyrolactone at 60 °C, producing low molecular weight PHB with a narrow molecular weight distribution. wikipedia.org The polymerization mechanism with these bases often involves the initial deprotonation of the β-lactone to form a crotonate with a protonated base counterion, which then acts as the true initiator. researchgate.net

More recently, zwitterionic organocatalysts, such as N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine (B1666868) adducts, have been reported for the ROP of racemic β-butyrolactone. acs.org These catalysts work by cleaving the β-lactone via nucleophilic displacement, leading to the formation of protonated betaine-crotonate ion pairs that initiate the polymerization. acs.org

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have also been applied to polymerization catalysis. cas.cn While their application in this compound polymerization is an area of ongoing research, the principles of FLP chemistry, involving the activation of small molecules, are relevant to the development of new catalytic systems.

Polymer Structure and Architectural Control through ROP

The ROP of this compound provides a versatile platform for controlling the structure and architecture of the resulting polymers, leading to materials with tailored properties.

Formation of Poly(3-hydroxybutyrate) Analogues

The primary polymer synthesized from the ROP of this compound is poly(3-hydroxybutyrate) (PHB). researchgate.netfrontiersin.org By carefully selecting the catalyst and reaction conditions, it is possible to control the stereochemistry of the polymer, leading to atactic, syndiotactic, or isotactic PHB. mdpi.com For example, yttrium-based catalysts can produce syndiotactically enriched PHB from racemic β-butyrolactone. frontiersin.org The ability to synthesize PHB with different stereoregularities is crucial as it significantly impacts the material's physical properties, such as crystallinity, melting point, and mechanical strength. frontiersin.org

The chemical synthesis of PHB via ROP allows for the creation of well-defined polymer architectures that are often difficult to achieve through biological fermentation. mdpi.com This includes the synthesis of block copolymers, where PHB segments are combined with other polymer blocks to create materials with unique properties. frontiersin.org

Synthesis of Functional Polyethers

While the primary product of this compound polymerization is a polyester (PHB), the chemistry of oxetanes is also central to the synthesis of functional polyethers. Oxetane monomers, such as 3-methyl-3-oxetanemethanol (B150462), can be used to create hyperbranched polyether cores for star-shaped copolymers. The polymerization of substituted oxetanes can lead to polyethers with pendent functional groups, which can be used in a variety of applications, including as hole-transporting layers in organic light-emitting diodes (OLEDs). researchgate.net

The copolymerization of oxetane derivatives, such as 3-nitratomethyl-3-methyloxetane (NIMMO), with other cyclic ethers like tetrahydrofuran (B95107) (THF) allows for the synthesis of functional copolyethers. bibliotekanauki.pl For instance, a tri-functional NIMMO-THF copolyether has been synthesized and further modified to create an energetic binder for applications in composite solid propellants. bibliotekanauki.pl

Block Copolymer Synthesis using Oxetane Monomers

The synthesis of block copolymers incorporating this compound and other oxetane monomers is a key strategy for creating novel materials with tailored properties. These copolymers can be synthesized through various controlled polymerization techniques, enabling the formation of well-defined block structures.

One approach involves the sequential ring-opening polymerization of different monomers. For instance, block copolymers of this compound and other cyclic esters or ethers can be synthesized. The synthesis of ABA-type block copolymers has been achieved through the anionic ring-opening polymerization of β-butyrolactone using a polyethylene (B3416737) glycol (PEG)-based dicarboxylate as a macroinitiator. researchgate.net This method allows for the creation of amphiphilic block copolymers that can self-assemble into structured domains. researchgate.net

The use of specific catalysts is crucial for controlling the copolymerization process. For example, a zirconium alkoxide complex supported by a ferrocene-based ligand has been used for the redox-switchable block copolymerization of L-lactide and cyclohexene (B86901) oxide, demonstrating the potential for creating complex copolymer architectures. escholarship.org While this example does not directly involve this compound with another oxetane, the principle of using a switchable catalyst to control the sequential polymerization of different cyclic monomers is applicable.

In the context of energetic materials, block copolymers have been synthesized using energetic oxetane monomers like 3-azidomethyl-3-methyloxetane (AMMO) and 3,3-bis-azidomethyl oxetane (BAMO). fraunhofer.de While these are not direct copolymerizations with this compound, they illustrate the synthesis of block copolymers from oxetane-based monomers. The synthesis of ABA-type thermoplastic elastomers has been achieved by linking a hard block of poly(BAMO) with a soft block of poly(AMMO) using a diisocyanate. fraunhofer.de

The following table summarizes examples of block copolymers synthesized using oxetane monomers, highlighting the monomers used and the resulting polymer structure.

| Monomer A | Monomer B | Copolymer Structure | Reference |

| β-Butyrolactone | Ethylene Glycol (as macroinitiator) | ABA-type block copolymer | researchgate.net |

| 3-Azidomethyl-3-methyloxetane (AMMO) | 3,3-Bis-azidomethyl oxetane (BAMO) | ABA-type thermoplastic elastomer | fraunhofer.de |

| L-Lactide | Cyclohexene Oxide | Diblock and Triblock Copolymers | escholarship.org |

Advanced Polymerization Techniques and Conditions

Photo-initiated polymerization, or photopolymerization, is a technique that uses light to initiate a polymerization reaction. researchgate.netwikipedia.org This method offers several advantages, including spatial and temporal control over the polymerization process, and can often be conducted under mild conditions. researchgate.net The initiation of polymerization requires a photoinitiator, a compound that generates reactive species upon exposure to light. researchgate.netwikipedia.org

In the context of this compound, photo-initiated polymerization can be a valuable tool. While direct photo-initiated ROP of β-butyrolactone is less common, the principles can be applied. For instance, a photogenerated N-heterocyclic carbene (NHC) has been used to catalyze the ROP of β-butyrolactone. researchgate.net This system can be optimized by using a sensitizer (B1316253) to increase the yield of the photogenerated NHC. researchgate.net

The general mechanism of photo-initiated polymerization involves the absorption of light by a photoinitiator, which then generates radicals or ions that initiate the polymerization chain reaction. researchgate.netnih.gov For cyclic monomers like oxetanes, cationic photopolymerization is a common route. wikipedia.org Onium salts are typical photoinitiators for cationic polymerization, which generate a Brønsted acid upon irradiation that initiates the ring-opening of the monomer. wikipedia.org

The following table outlines key aspects of photo-initiated polymerization relevant to monomers like this compound.

| Feature | Description | Reference |

| Initiation | Light absorption by a photoinitiator generates reactive species (radicals or cations). | researchgate.netwikipedia.org |

| Monomer Types | Can be applied to a variety of monomers, including lactones and cyclic ethers. | wikipedia.org |

| Control | Offers spatial and temporal control over the polymerization process. | researchgate.net |

| Catalysts/Initiators | Photo-generated catalysts (e.g., NHCs) or photoinitiators (e.g., onium salts) are used. | researchgate.netwikipedia.org |

Bulk polymerization is a solvent-free method where the monomer itself acts as the reaction medium. scribd.comepa.gov This technique is advantageous as it avoids the need for solvent removal and can lead to high-purity polymers. scribd.com However, challenges such as increased viscosity and heat dissipation need to be managed. scribd.com

The bulk ring-opening polymerization of this compound is a well-established method for producing poly(3-hydroxybutyrate). acs.org Various catalytic systems have been developed to control this process effectively. For example, organocatalysts like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have been shown to initiate the bulk ROP of β-butyrolactone at elevated temperatures. rsc.org Similarly, N-heterocyclic carbene carboxylates have been used as catalysts for the solvent-free polymerization of β-butyrolactone. researchgate.net

Metal-based catalysts are also effective for the bulk polymerization of this compound. Zinc complexes, for instance, have demonstrated good activity and control over the polymerization, leading to polymers with predictable molecular weights and narrow polydispersity. mdpi.com The use of an initiator like isopropanol (B130326) is often required in these systems. mdpi.com

The table below provides examples of catalyst systems used in the bulk polymerization of this compound and the typical reaction conditions.

| Catalyst System | Initiator/Co-initiator | Temperature (°C) | Resulting Polymer | Reference |

| 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | - | 60 | Poly(β-butyrolactone) | rsc.org |

| N-Heterocyclic Carbene Carboxylates | - | - | Poly(β-butyrolactone) | researchgate.net |

| Thioether-Amide Ligand-Type Zinc Complexes | Isopropanol | 80 | Poly(rac-β-butyrolactone) | mdpi.com |

| Neodymium triflate/isopropanol | Isopropanol | 60 | Poly(benzyl β-malolactone-ran-β-butyrolactone) | acs.org |

Computational and Theoretical Studies on 3 Methyloxetan 2 One

Quantum Chemical Calculations of Reaction Potential Energy Surfaces

Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PES) of reactions involving 3-methyloxetan-2-one. These calculations allow for the determination of the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative understanding of reaction pathways.

A notable area of investigation has been the decarboxylation of this compound. mdpi.comkit.edu In the context of the methanol-to-olefins (MTO) process, it has been proposed that ketenes can couple with formaldehyde (B43269) (FA) to form lactones, which subsequently decarboxylate to yield olefins and carbon dioxide. mdpi.comkit.edu For this compound, this process involves its formation from methylketene (B14734522) and FA, followed by its decomposition to propene and CO2. mdpi.comkit.edu

Transition State Analysis for Ring Opening and Rearrangement

Transition state analysis provides crucial information about the energy barriers and geometries of the highest-energy points along a reaction coordinate. For this compound, theoretical studies have explored the transition states associated with its formation and subsequent decarboxylation.

The coupling of methylketene and formaldehyde to form this compound, and its subsequent decarboxylation, has been studied using computational methods. mdpi.comkit.edu The Gibbs free energy diagram for the initiation mechanism, including the decarboxylation and decarbonylation pathways, has been calculated. mdpi.com The transition states for the C-C coupling of ketene (B1206846) with formaldehyde, the decarboxylation of the resulting lactone, and competing reactions like methylation and decarbonylation have been identified and their energetics compared. mdpi.com

A study on the diastereoselective formation and rearrangement of cyclopropanespiro-β-lactones derived from 4-[(Z)-ethylidene]-3-methyloxetan-2-one also provides insights into the reactivity and stereochemistry of reactions involving the this compound core. wiley-vch.deresearchgate.netuniversityofgalway.ie

Energetics of Radical Pathways

While specific studies on the radical pathways of this compound are limited, research on related oxetane (B1205548) radicals provides a basis for understanding potential radical-initiated reactions. The presence of the strained four-membered ring suggests that radical-induced ring-opening could be a feasible pathway. Theoretical studies on the unimolecular reactions of 2-methyloxetanyl radicals have shown that ring-opening via C-O bond scission is a prominent reaction channel. It is plausible that similar radical-initiated ring-opening mechanisms could occur for this compound, leading to various reactive intermediates.

Molecular Dynamics Simulations of Reactivity and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions over time. While detailed MD simulations specifically for this compound are not widely available, studies on related systems provide valuable insights.

For instance, a study involving the dimerization of methylketene on a Cu(100) surface investigated the formation of 4-ethylidene-3-methyloxetan-2-one as a possible product. aip.org This work employed density functional theory (DFT) based molecular dynamics simulations to examine the reaction dynamics. aip.org The simulations demonstrated the ready dechlorination of a precursor to form methylketene, which could then dimerize. aip.org Although the primary product was identified as a cyclobutane-1,3-dione, the consideration of the lactone dimer highlights a potential reaction pathway for ketene-derived species. aip.org

Theoretical Modeling of Polymerization Kinetics and Mechanisms

The ring-opening polymerization (ROP) of β-lactones, including this compound, is a significant area of research for the production of biodegradable polyesters. Theoretical modeling plays a crucial role in understanding the kinetics and mechanisms of these polymerization reactions. mdpi.comwiley-vch.denih.govacs.orgpolimi.it

The driving force for the ROP of cyclic esters is the ring strain, which is related to the enthalpy of polymerization. wiley-vch.de Theoretical models for ROP can elucidate the roles of the initiator, catalyst, and reaction conditions on the polymerization rate and the properties of the resulting polymer. acs.orgpolimi.it Various mechanisms, including coordination, ionic, and organocatalytic pathways, can be operative in ROP. mdpi.comwiley-vch.denih.gov

DFT modeling has been extensively used to study the ROP of various lactones, providing detailed energy profiles for different catalytic systems. mdpi.comnih.gov These studies help in understanding catalyst activity and stereoselectivity. For β-propiolactone (the parent compound of this compound), DFT studies have investigated the polymerization catalyzed by various metal complexes. nih.gov These theoretical investigations reveal the intricate details of the coordination-insertion mechanism, which is a common pathway for metal-catalyzed ROP.

Kinetic models are developed to predict the evolution of monomer conversion and polymer molecular weight over time. acs.orgpolimi.it These models often incorporate elementary reaction steps such as initiation, propagation, termination, and chain transfer. acs.org For the ROP of l,l-lactide, a kinetic model was developed that included activation, propagation, and reversible chain transfer reactions, and was later extended to include transesterification reactions. acs.org Similar modeling approaches can be applied to the ROP of this compound to optimize the synthesis of poly(this compound).

Electronic Structure and Bonding Analysis in Strained Oxetanes

The electronic structure and bonding in strained rings like oxetanes are of fundamental interest. The four-membered ring in this compound is characterized by significant angle strain, which influences its chemical and physical properties.

DFT calculations can provide detailed information about the electronic structure, including bond lengths, bond angles, and charge distributions. A study on the reaction of 2-chloropropionyl chloride on a copper surface included DFT calculations of the optimized adsorption structure of 4-ethylidene-3-methyloxetan-2-one. aip.org These calculations provide data on the bond lengths and angles of a molecule containing the this compound core.

The strained C-O-C bond angle in oxetanes exposes the oxygen lone pair of electrons, making them good hydrogen-bond acceptors and Lewis bases. This electronic feature is crucial for understanding intermolecular interactions and the initiation of polymerization reactions. The presence of the carbonyl group in the lactone ring further influences the electronic distribution and reactivity of this compound.

Advanced Characterization Techniques in 3 Methyloxetan 2 One Research

Crystallographic Analysis of Key Intermediates and Polymeric Architectures

X-ray crystallography provides definitive, three-dimensional structural information for crystalline materials, including key reaction intermediates and polymers derived from 3-methyloxetan-2-one. pitt.edu By determining the precise arrangement of atoms and bond lengths and angles in the solid state, crystallography can confirm stereochemistry and provide insights into intermolecular interactions, such as hydrogen bonding. vulcanchem.com

For polymeric materials that can be crystallized, X-ray diffraction can reveal details about the polymer's chain packing and morphology, which are crucial for understanding its macroscopic properties. While obtaining single crystals of polymers can be challenging, analysis of crystalline domains in semi-crystalline polymers provides valuable structural information.

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatographic methods are essential for both the analysis of complex reaction mixtures and the purification of this compound and its derivatives.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. It is often coupled with mass spectrometry (GC-MS) for powerful separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. Chiral HPLC, using a chiral stationary phase, is specifically employed for the separation of enantiomers, which is critical in asymmetric synthesis. pitt.edu

Flash Chromatography: This is a common and efficient method for the preparative purification of reaction products in the laboratory. nih.govasianpubs.orgmdpi.commdpi.com Silica gel is a frequently used stationary phase, with mixtures of solvents like ethyl acetate (B1210297) and hexanes as the mobile phase. vulcanchem.com

In-Situ Monitoring of Chemical Transformations and Polymerization Progress

The real-time analysis of chemical reactions, or in-situ monitoring, is a powerful tool in polymer chemistry for elucidating reaction mechanisms, determining kinetics, and optimizing process parameters. For the ring-opening polymerization (ROP) of this compound, also known as β-butyrolactone, various spectroscopic techniques have been adapted for in-situ analysis, providing a continuous stream of data without disturbing the reaction system. researchgate.netfrontiersin.org Traditional methods often involve withdrawing aliquots from the reaction mixture at specific time intervals, which can be difficult and may alter the reaction conditions, especially in heterogeneous systems. researchgate.net In-situ monitoring overcomes these challenges, offering a non-invasive window into the transformation of the monomer into the polymer. researchgate.netresearchgate.net

Key techniques employed for the in-situ monitoring of this compound polymerization include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy. researchgate.netyoutube.commdpi.com These methods allow researchers to track the consumption of the monomer and the formation of the polymer in real-time.

Detailed Research Findings

Research utilizing in-situ monitoring has provided significant insights into the polymerization of this compound. These techniques are crucial for studying reaction kinetics under various conditions, such as changes in temperature, catalyst type, and monomer concentration. youtube.commdpi.comresearchgate.net

FTIR Spectroscopy: In-situ FTIR spectroscopy, often using an Attenuated Total Reflectance (ATR) immersion probe, is a widely used method. researchgate.net The progress of the polymerization can be readily followed by observing the changes in the infrared spectrum. Specifically, the carbonyl (C=O) stretching vibration of the cyclic monomer (this compound) has a characteristic absorption peak at a different wavenumber than the ester carbonyl group in the resulting poly(3-hydroxybutyrate) (PHB) chain. youtube.com As the polymerization proceeds, the intensity of the monomer's carbonyl peak decreases, while a new peak corresponding to the polymer's ester linkage emerges and grows in intensity. youtube.com This allows for the direct measurement of monomer conversion over time. For example, studies have monitored the polymerization of racemic β-butyrolactone using Cr(III) salphen catalysts by observing the linear growth of the polymer signal at 1744 cm⁻¹. youtube.com

NMR Spectroscopy: In-situ NMR spectroscopy is another powerful technique for tracking the kinetics of this compound polymerization. mdpi.com By recording NMR spectra at regular intervals, the conversion of the monomer can be precisely calculated by integrating the signals corresponding to specific protons of the monomer and comparing them to the signals of the repeating units in the polymer. doi.orgacs.org This method provides detailed kinetic information that can be used to determine the reaction order and rate constants. researchgate.netrsc.org Kinetic studies have successfully used in-situ NMR to track monomer conversions in the radical copolymerization of related butyrolactone monomers, demonstrating how factors like temperature affect the initial polymerization rate and limiting conversions. mdpi.com For the ROP of rac-β-butyrolactone, kinetic plots derived from NMR data, showing a linear relationship between ln([M]₀/[M]ₜ) and time, confirm that the polymerization is first-order with respect to the monomer concentration. researchgate.net

Raman Spectroscopy: In-situ Raman spectroscopy offers advantages for monitoring both homogeneous and heterogeneous polymerization systems. researchgate.net Similar to FTIR, it tracks the reaction by monitoring the disappearance of vibrational bands specific to the monomer and the appearance of bands corresponding to the polymer. This technique has been proven reliable for monitoring the ROP of other lactones, providing kinetic data comparable to that obtained from ex-situ methods. researchgate.net

The data gathered from these in-situ methods are instrumental in verifying polymerization mechanisms. For instance, in coordination-insertion ROP, a linear increase in the polymer's number-average molecular weight (Mn) with monomer conversion, coupled with narrow polydispersity indices (PDI), indicates a controlled polymerization process. researchgate.netmdpi.comnih.gov In-situ monitoring provides the real-time conversion data necessary to confirm this relationship.

The following data tables provide illustrative examples of the type of information that can be obtained through in-situ monitoring techniques.

Interactive Data Table: In-Situ FTIR Monitoring of this compound Polymerization

This table represents typical data showing the change in absorbance of the characteristic carbonyl (C=O) peaks for the monomer and the resulting polymer over the course of the reaction.

| Reaction Time (minutes) | Monomer C=O Peak Absorbance (normalized) | Polymer Ester Peak Absorbance (normalized) | Monomer Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.68 | 0.32 | 32 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.21 | 0.79 | 79 |

| 90 | 0.05 | 0.95 | 95 |

| 120 | <0.01 | >0.99 | >99 |

Interactive Data Table: Kinetic Data from In-Situ NMR for the ROP of rac-β-Butyrolactone

This table shows representative kinetic data for the polymerization of rac-β-butyrolactone using a zinc-based catalyst system, as might be determined by in-situ ¹H NMR spectroscopy. researchgate.net

| Time (minutes) | Monomer Conversion (%) | Mn (Experimental, g/mol ) | PDI (Mw/Mn) |

| 5 | 24 | 2200 | 1.09 |

| 10 | 45 | 4100 | 1.10 |

| 15 | 63 | 5700 | 1.10 |

| 20 | 78 | 7000 | 1.11 |

| 30 | 94 | 8500 | 1.12 |

| 45 | >99 | 9100 | 1.12 |

These in-situ techniques are indispensable for modern polymer synthesis, providing a depth of understanding that facilitates the development of new catalysts and the production of polymers with precisely controlled properties.

Applications of 3 Methyloxetan 2 One As a Chemical Building Block in Advanced Synthesis

Utility in Complex Organic Molecule Construction

The inherent ring strain and the presence of a chiral center in 3-methyloxetan-2-one make it an attractive starting material for constructing stereochemically rich and complex molecular architectures.

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. This compound serves as a valuable precursor in this field. researchgate.net The synthesis of a natural product often requires the precise installation of stereocenters, and the chiral nature of this compound can be exploited to achieve this. For instance, it can be used to introduce specific fragments with controlled stereochemistry into the backbone of a target natural product. While specific examples of its direct use in the total synthesis of a named natural product are not extensively detailed in the provided search results, its role as an intermediate for such syntheses is acknowledged. researchgate.net The general strategy involves the ring-opening of the lactone by various nucleophiles to generate a range of functionalized building blocks that can be further elaborated into the final natural product. The ability to anticipate the structure of a potential natural product through synthesis is a growing aspect of the field. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound provides a convenient entry point for the synthesis of various heterocyclic systems. For example, it can be converted into 3-thiomethyltetrazines, which are important in bioorthogonal chemistry. nih.gov This one-pot method allows for the creation of unsymmetrical and 3-monosubstituted tetrazines, which are valuable for applications such as fluorogenic labeling and the development of chemical probes. nih.gov The oxetane (B1205548) ring itself is a desirable motif in medicinal chemistry, as it can improve properties like solubility and metabolic stability. acs.org The synthesis of oxetane-containing amino acid derivatives has been achieved through reactions like the aza-Michael addition, further highlighting the versatility of oxetane-based building blocks in generating novel heterocyclic structures. mdpi.com

The concept of modular assembly, where complex molecules are built by connecting smaller, well-defined building blocks, is a powerful strategy in modern organic synthesis. This compound and its derivatives are excellent candidates for this approach. solubilityofthings.com Its ability to undergo ring-opening reactions with a wide array of nucleophiles allows for the straightforward introduction of the 3-methyl-3-hydroxypropionate moiety into larger structures. This modularity enables the systematic construction of diverse molecular scaffolds with tailored properties. For instance, (3-methyloxetan-3-yl)methyl carboxylic esters can be used in a divergent, one-pot synthesis of 3-thiomethyltetrazines, which then serve as a platform for creating a variety of unsymmetrical tetrazines through cross-coupling reactions. nih.gov This approach facilitates the rapid generation of libraries of complex molecules for screening in drug discovery and materials science.

Intermediate in Heterocycle Synthesis

Monomer for Specialty Polymeric Materials

The ring strain of this compound also makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of specialty polymers with unique properties and applications. solubilityofthings.com